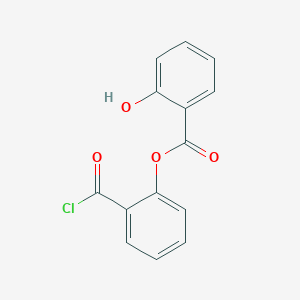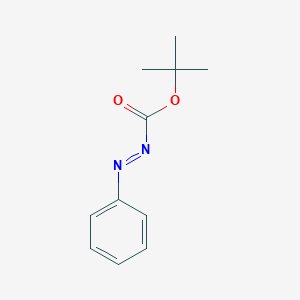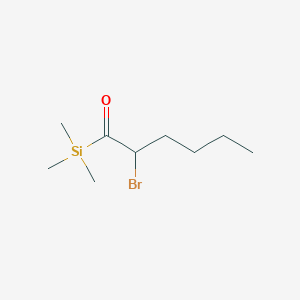
2-Bromo-1-(trimethylsilyl)hexan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-1-(trimethylsilyl)hexan-1-one is an organosilicon compound that features a bromine atom and a trimethylsilyl group attached to a hexanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(trimethylsilyl)hexan-1-one typically involves the bromination of 1-(trimethylsilyl)hexan-1-one. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, ensuring the purity of reagents, and implementing efficient purification techniques such as distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-(trimethylsilyl)hexan-1-one can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: The compound can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Nucleophilic Substitution: Typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile at room temperature.
Reduction: Conducted in anhydrous conditions with the reducing agent dissolved in an appropriate solvent such as ether or tetrahydrofuran (THF).
Oxidation: Performed in aqueous or mixed solvent systems under acidic or basic conditions, depending on the oxidizing agent used.
Major Products
Nucleophilic Substitution: Yields substituted hexanones with the nucleophile replacing the bromine atom.
Reduction: Produces 1-(trimethylsilyl)hexanol.
Oxidation: Results in 1-(trimethylsilyl)hexanoic acid.
Scientific Research Applications
2-Bromo-1-(trimethylsilyl)hexan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the synthesis of drug candidates.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 2-Bromo-1-(trimethylsilyl)hexan-1-one in chemical reactions involves the reactivity of the bromine atom and the carbonyl group. The bromine atom can participate in nucleophilic substitution reactions, while the carbonyl group can undergo reduction or oxidation. The trimethylsilyl group can also influence the reactivity and stability of the compound by providing steric hindrance and electronic effects.
Comparison with Similar Compounds
Similar Compounds
1-Bromohexane: Similar in structure but lacks the trimethylsilyl group.
2-Bromo-1-(trimethylsilyl)propane: A shorter chain analogue with similar reactivity.
1-(Trimethylsilyl)hexan-1-one: Lacks the bromine atom but shares the trimethylsilyl and carbonyl functionalities.
Uniqueness
2-Bromo-1-(trimethylsilyl)hexan-1-one is unique due to the presence of both a bromine atom and a trimethylsilyl group, which confer distinct reactivity and stability properties. This combination allows for versatile applications in synthesis and research, making it a valuable compound in various fields.
Properties
CAS No. |
93621-68-2 |
|---|---|
Molecular Formula |
C9H19BrOSi |
Molecular Weight |
251.24 g/mol |
IUPAC Name |
2-bromo-1-trimethylsilylhexan-1-one |
InChI |
InChI=1S/C9H19BrOSi/c1-5-6-7-8(10)9(11)12(2,3)4/h8H,5-7H2,1-4H3 |
InChI Key |
PHAWERBGVXFRDO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C(=O)[Si](C)(C)C)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


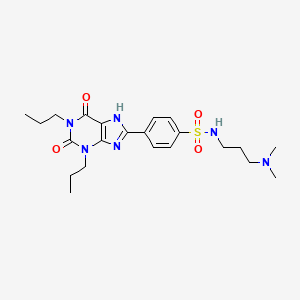

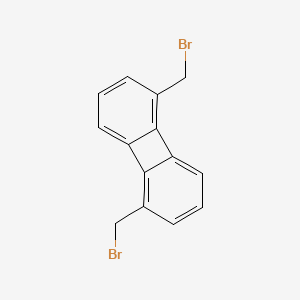
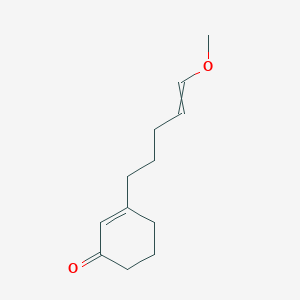
![4,4'-{[1,1'-Biphenyl]-4,4'-diylbis[(E)diazene-2,1-diyl]}bis(2-hydroxybenzaldehyde)](/img/structure/B14345926.png)
![S-[1,2-Dicyano-2-(methylsulfanyl)ethenyl] benzenecarbothioate](/img/structure/B14345928.png)
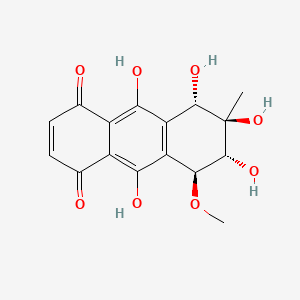
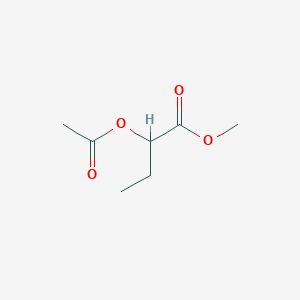
![{1,6-Bis(octyloxy)-3-[(octyloxy)carbonyl]-1,6-dioxohexan-3-yl}phosphonic acid](/img/structure/B14345945.png)
![Ethyl 4-[(diethoxyphosphoryl)oxy]but-2-enoate](/img/structure/B14345969.png)
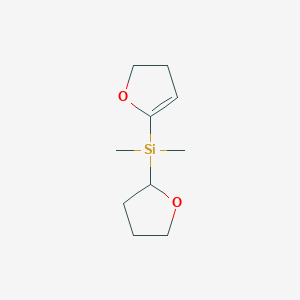
![2,3,4,8,9,10-Hexahydroxy-3,9-dimethyl-1,5,7,11-tetraoxa-2lambda~5~,4lambda~5~,8lambda~5~,10lambda~5~-tetraphospha-6-stannaspiro[5.5]undecane-2,4,8,10-tetrone](/img/structure/B14345981.png)
